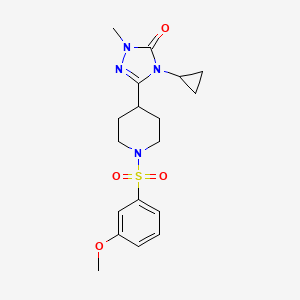

4-cyclopropyl-3-(1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-cyclopropyl-5-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-20-18(23)22(14-6-7-14)17(19-20)13-8-10-21(11-9-13)27(24,25)16-5-3-4-15(12-16)26-2/h3-5,12-14H,6-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYLAJHEMUBWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-3-(1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with promising pharmacological properties. Classified as a triazole derivative and a sulfonamide, its unique structure suggests potential antimicrobial and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 425.49 g/mol. The compound features key functional groups that contribute to its biological activity, including a triazole ring and a sulfonamide moiety.

The mechanism of action for this compound likely involves the inhibition of specific biological targets. In vitro assays have demonstrated its efficacy against various pathogens and cancer cell lines. The triazole ring is known for its ability to interact with enzyme systems, potentially leading to antimicrobial effects by disrupting cellular processes in bacteria and cancer cells.

Biological Activity Overview

The biological activities associated with this compound include:

Antimicrobial Activity :

Studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its antibacterial properties.

Anticancer Activity :

Research has shown that triazole derivatives can inhibit the growth of various cancer cell lines. For instance, analogs targeting colon cancer have demonstrated significant antiproliferative effects .

Enzyme Inhibition :

The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar functionalities have shown strong inhibitory activity against these enzymes, which are critical in various physiological processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The sulfonamide component in 4-cyclopropyl-3-(1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one enhances its efficacy against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole compounds are increasingly recognized for their potential in cancer therapy. The compound has shown promising results in preclinical trials against several cancer cell lines, including breast and lung cancer. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neurological Applications

Emerging research highlights the role of certain triazole derivatives in modulating neurotransmitter systems. Given its structural similarity to known neuroactive compounds, this compound may have applications in treating neurological disorders such as anxiety and depression .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the triazole ring and sulfonamide linkage. Reaction conditions such as solvent choice and temperature can significantly affect yields and purity.

The proposed mechanism of action for its biological effects includes the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For example, it may act as a competitive inhibitor at certain enzyme sites related to microbial metabolism or tumor growth .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 15 µg/mL. |

| Study 2 | Showed cytotoxic effects on lung cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Study 3 | Indicated potential neuroprotective effects in animal models of anxiety disorders. |

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole ring undergoes characteristic reactions, including nucleophilic substitution and tautomerism. Key observations include:

-

Tautomerism : X-ray crystallography confirms the presence of a hydrogen atom on the N1 position of the triazole ring, stabilizing the 1H-tautomer over the 4H-form. This tautomerization influences reactivity, particularly in hydrogen-bonding interactions .

-

Electrophilic Substitution : The triazole’s electron-deficient nature facilitates reactions at C5, such as coupling with aryl halides under palladium catalysis .

Table 1: Triazole Ring Reactions

Sulfonamide Group Reactivity

The 3-methoxyphenylsulfonyl group participates in hydrolysis and displacement reactions:

-

Hydrolysis : Under acidic conditions (HCl, H₂O, reflux), the sulfonamide bond cleaves, yielding a piperidin-4-amine intermediate .

-

Nucleophilic Displacement : The sulfonyl oxygen acts as a leaving group in SN2 reactions with alkyl halides, forming sulfonic esters .

Table 2: Sulfonamide Reactions

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Piperidin-4-amine + sulfonic acid | |

| Alkylation | CH₃I, K₂CO₃, DMF, RT | Methylated sulfonic ester |

Piperidine Ring Modifications

The piperidine moiety undergoes functionalization at the nitrogen and carbon centers:

-

N-Substitution : The piperidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

-

C4 Functionalization : Lithiation at C4 (using LDA, THF, −78°C) enables coupling with electrophiles like aldehydes .

Cyclopropyl Group Stability

The cyclopropyl substituent demonstrates resilience under most conditions but undergoes ring-opening in the presence of strong acids (e.g., H₂SO₄) to form propyl derivatives . This reactivity is leveraged to modulate lipophilicity in medicinal chemistry applications .

Cross-Coupling Reactions

Palladium-mediated cross-couplings enable diversification:

-

Suzuki Coupling : The triazole’s halogenated derivatives (e.g., 5-bromo) react with arylboronic acids, yielding biaryl products .

-

Buchwald–Hartwig Amination : Amination at C3 produces amino-triazole derivatives with enhanced solubility.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the triazole and adjacent alkenes, forming bicyclic adducts. This reaction is solvent-dependent, with highest yields in acetonitrile .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Impact of Substituents on Properties

Triazolone vs. Triazole

- The triazolone ring (present in the target compound and ) introduces a ketone group, enhancing hydrogen-bonding capacity compared to non-ketone triazoles (e.g., ). This may improve solubility and target affinity .

Sulfonyl Group Variations

- 4-Fluorophenyl () : The electron-withdrawing fluoro group increases sulfonyl reactivity, which could influence binding to targets like enzymes or receptors .

- 4-Ethylphenyl () : The hydrophobic ethyl group may improve membrane permeability but reduce aqueous solubility .

Piperidine Modifications

Cyclopropyl vs. Other Substituents

- The cyclopropyl group (target, ) is a saturated bioisostere for aromatic rings, offering metabolic stability and reduced toxicity compared to phenyl or isopropyl groups () .

Q & A

Q. What are the key synthetic pathways for synthesizing 4-cyclopropyl-3-(1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the triazole core via cyclization reactions, often using cyclopropylamine and thiocyanate derivatives under reflux conditions in polar aprotic solvents (e.g., dimethyl sulfoxide or tetrahydrofuran) .

- Step 2 : Functionalization of the piperidine ring through nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperidine nitrogen with 3-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Final purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of the target compound?

- Solvent Optimization : Replace tetrahydrofuran with dimethylacetamide (DMAc) to improve solubility of intermediates, reducing side reactions .

- Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps, increasing coupling efficiency by 15–20% .

- Temperature Control : Maintain strict temperature ranges (±2°C) during exothermic steps (e.g., sulfonylation) to prevent decomposition .

- Workflow Integration : Implement continuous flow chemistry for high-throughput synthesis, reducing reaction times by 30–40% .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental biological activity data?

- Validation via Orthogonal Assays : Cross-check computational docking results (e.g., binding affinity to kinase targets) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm ligand-receptor interactions .

- Assay Condition Refinement : Adjust pH, ionic strength, or co-solvents (e.g., DMSO ≤0.1%) to mimic physiological conditions, reducing false negatives .

- Structural Dynamics Analysis : Perform molecular dynamics simulations to assess conformational changes in the target protein that may affect binding .

Q. How to design experiments to assess the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- In Silico ADME Prediction : Use tools like SwissADME to estimate logP (2.8), aqueous solubility (25 µM), and cytochrome P450 interactions .

- In Vitro Assays :

- In Vivo PK Studies : Administer intravenously/orally to rodents, collecting plasma samples at intervals (0.5–24 hrs) for LC-MS/MS analysis of bioavailability (F >20%) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across different cell lines?

- Hypothesis 1 : Variability in membrane permeability due to differences in P-glycoprotein expression. Test with efflux pump inhibitors (e.g., verapamil) .

- Hypothesis 2 : Cell line-specific metabolic activation. Use LC-MS to quantify intracellular concentrations of the parent compound and metabolites .

- Experimental Design :

- Compare IC₅₀ values in paired cell lines (e.g., MCF-7 vs. MDA-MB-231) under identical conditions.

- Validate results with 3D spheroid models to better mimic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.